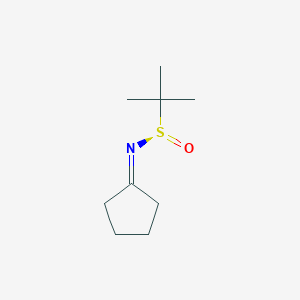
(R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide, also known as CP-99,994, is a synthetic compound that acts as a selective antagonist of the vasopressin V1b receptor. It was first synthesized in the 1990s and has been studied for its potential use in treating various disorders, including anxiety, depression, and stress-related conditions.
Scientific Research Applications
(R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide has been studied for its potential use in treating various disorders, including anxiety, depression, and stress-related conditions. It has also been studied for its potential use in treating addiction, particularly to drugs such as cocaine and alcohol. (R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for addiction in humans.
Mechanism of Action
(R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide acts as a selective antagonist of the vasopressin V1b receptor. The vasopressin V1b receptor is primarily expressed in the brain, particularly in regions involved in stress and anxiety responses. By blocking the activity of this receptor, (R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide may reduce the physiological and behavioral responses to stress and anxiety.
Biochemical and Physiological Effects:
(R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide has been shown to have a range of biochemical and physiological effects. In animal studies, (R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide has been shown to reduce anxiety-like behavior and stress-induced behaviors. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In humans, (R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide has been shown to reduce cortisol levels, a hormone associated with stress, and to improve mood and cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of (R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide is its selectivity for the vasopressin V1b receptor, which reduces the likelihood of off-target effects. However, (R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, (R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide has not been extensively studied in humans, and more research is needed to fully understand its safety and efficacy.
Future Directions
There are several future directions for research on (R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide. One area of interest is its potential use in treating addiction. Further studies are needed to determine the optimal dosing and treatment duration for (R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide in treating addiction. Additionally, more research is needed to fully understand the safety and efficacy of (R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide in humans. Finally, there is interest in developing more selective and longer-lasting vasopressin V1b receptor antagonists, which may have greater potential for clinical use.
Conclusion:
In conclusion, (R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide is a synthetic compound that acts as a selective antagonist of the vasopressin V1b receptor. It has been studied for its potential use in treating various disorders, including anxiety, depression, and stress-related conditions, as well as addiction. (R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide has a well-established synthesis method and has been shown to have a range of biochemical and physiological effects. However, more research is needed to fully understand its safety and efficacy in humans, as well as its potential clinical applications.
Synthesis Methods
The synthesis method for (R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide involves several steps, including the reaction of cyclopentadiene with 2-bromopropane, followed by the reaction of the resulting product with methylsulfinylmethyl chloride. The final step involves the reaction of the resulting sulfinamide with (R)-(+)-1,2-propanediol to produce (R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide. The synthesis method has been well-established and optimized for large-scale production.
properties
IUPAC Name |
(R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOS/c1-9(2,3)12(11)10-8-6-4-5-7-8/h4-7H2,1-3H3/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMAXOUUSMPKKX-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=C1CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N=C1CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 118663726 | |
CAS RN |
891782-29-9 |
Source


|
| Record name | (R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2394162.png)
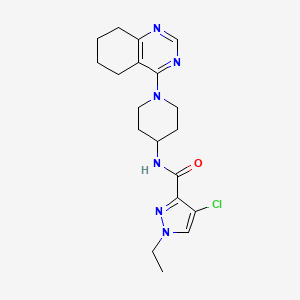
![N-{4-[3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-2-hydroxy-propoxy]-phenyl}-acetamide](/img/structure/B2394165.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenoxybenzamide](/img/structure/B2394166.png)
![3-({4-[2-(3-Fluorophenoxy)ethyl]piperidin-1-yl}carbonyl)-2-(methylthio)pyridine](/img/structure/B2394167.png)
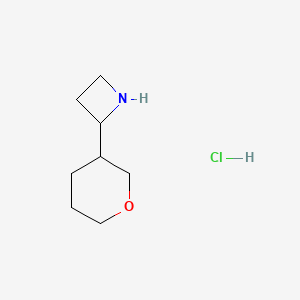
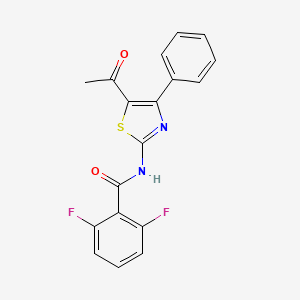
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2394174.png)
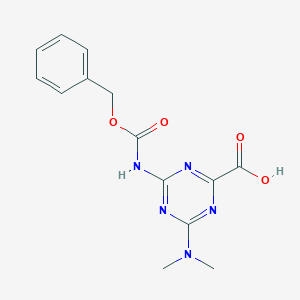
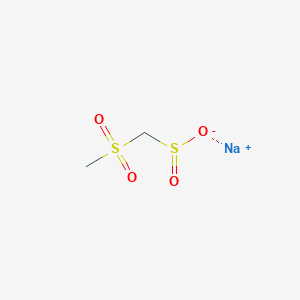
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-methyl-2-nitrophenyl)amino)formamide](/img/structure/B2394179.png)
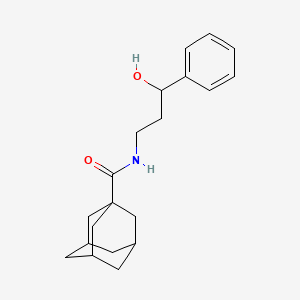
![N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}thiophene-2-carboxamide](/img/structure/B2394182.png)
